molecular formula C14H22N2S B13485585 3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13485585
M. Wt: 250.41 g/mol
InChI Key: XCRDYYWXNFCNRA-UHFFFAOYSA-N
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Description

3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with amines under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions using automated reactors. The process may include steps such as purification through column chromatography and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

N-[[4-(3-aminoprop-1-ynyl)thiophen-2-yl]methyl]-N-ethyl-2-methylpropan-1-amine

InChI

InChI=1S/C14H22N2S/c1-4-16(9-12(2)3)10-14-8-13(11-17-14)6-5-7-15/h8,11-12H,4,7,9-10,15H2,1-3H3

InChI Key

XCRDYYWXNFCNRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CS1)C#CCN)CC(C)C

Origin of Product

United States

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